2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide
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Overview
Description
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide is a compound that features a pyrrolidine ring substituted with a hydroxyl group and an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide typically involves the reaction of a pyrrolidine derivative with an appropriate thioamide precursor. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the thioamide moiety to a thiol or amine.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a thiol or amine derivative .
Scientific Research Applications
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Pyrrolidin-2-ones
- Pyridin-2-yl derivatives
- Pyrimidine derivatives
Uniqueness
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12N2OS |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-[(3S)-3-hydroxypyrrolidin-1-yl]ethanethioamide |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |
InChI Key |
IDMWVAWUPOEMBF-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CC(=S)N |
Canonical SMILES |
C1CN(CC1O)CC(=S)N |
Origin of Product |
United States |
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